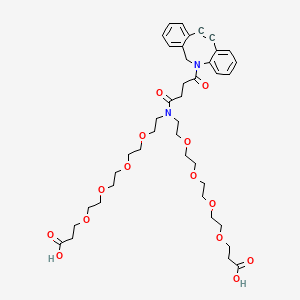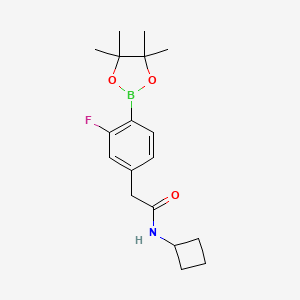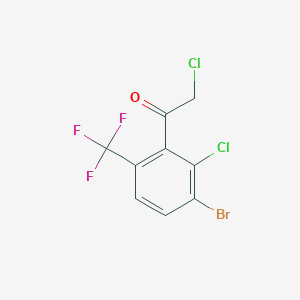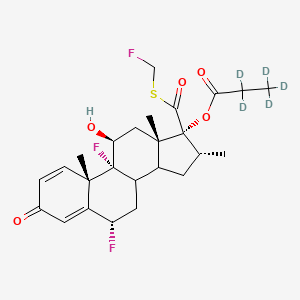
(6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di: is a complex organic compound that belongs to the class of steroids This compound is characterized by its unique structure, which includes multiple chiral centers and a carbothioic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di typically involves multiple steps, starting from simpler steroid precursors. The synthetic route often includes the following steps:
Formation of the Androsta-1,4-diene core: This step involves the cyclization of a suitable precursor to form the steroid backbone.
Introduction of the carbothioic acid group: This is achieved through a series of reactions, including oxidation and substitution, to introduce the sulfur-containing functional group.
Chiral center configuration: The stereochemistry of the compound is controlled through selective reactions and purification techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbothioic acid group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds in the steroid backbone to single bonds, altering the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce saturated steroids.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, influencing biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for treating various diseases.
Industry: In the industrial sector, the compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable for creating high-performance products.
Mécanisme D'action
The mechanism of action of (6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Androsta-1,4-diene-3,17-dione: A related steroid with similar structural features but lacking the carbothioic acid group.
Testosterone: Another steroid with a different functional group arrangement, leading to distinct biological effects.
Dihydrotestosterone (DHT): A more potent androgen with a fully saturated steroid backbone.
Uniqueness: The presence of the carbothioic acid group in (6alpha,11beta,16alpha,17alpha)-Androsta-1,4-diene-17-carbothioic acid, 6,9-di sets it apart from other steroids. This functional group imparts unique chemical reactivity and potential biological activity, making the compound a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C25H31F3O5S |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
[(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15?,16?,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |
Clé InChI |
WMWTYOKRWGGJOA-QXROTSAVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@@H](CC2[C@@]1(C[C@@H]([C@]3(C2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF |
SMILES canonique |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)


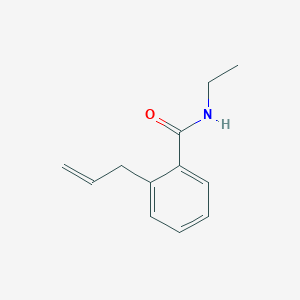
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)
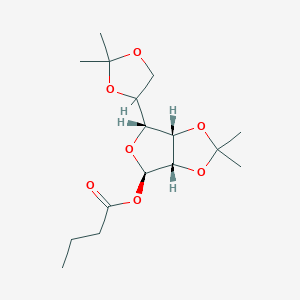

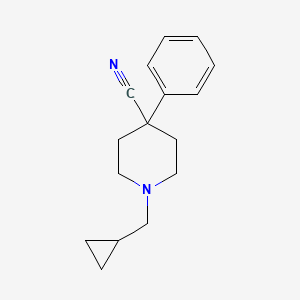
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
